2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate
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Overview
Description
2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is notable for its unique structure, which combines a benzodiazepine core with a morpholine and carbodithioate group, potentially offering a range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with an appropriate ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the benzodiazepine core reacts with morpholine in the presence of a suitable base.
Addition of the Carbodithioate Group: The final step involves the addition of the carbodithioate group. This can be achieved through the reaction of the intermediate compound with carbon disulfide and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and carbodithioate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new benzodiazepine derivatives.
Biology: It can be used in studies investigating the biological activity of benzodiazepine derivatives, including their interactions with various receptors and enzymes.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety and epilepsy.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate is likely similar to other benzodiazepines. It may act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This can lead to sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for the treatment of anxiety disorders.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Uniqueness
What sets 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate apart is its unique combination of a benzodiazepine core with a morpholine and carbodithioate group. This unique structure may confer additional pharmacological properties or enhance its efficacy and safety profile compared to other benzodiazepines.
Properties
Molecular Formula |
C23H24N4O2S2 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
[2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C23H24N4O2S2/c1-16-21(17-7-3-2-4-8-17)22(25-19-10-6-5-9-18(19)24-16)26-20(28)15-31-23(30)27-11-13-29-14-12-27/h2-10,21H,11-15H2,1H3,(H,25,26,28) |
InChI Key |
YUJMNADFSMMBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC(=S)N4CCOCC4 |
Origin of Product |
United States |
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